molecular formula C16H21N3O2 B2684594 N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(3-methoxyphenyl)acetamide CAS No. 1226445-82-4

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(3-methoxyphenyl)acetamide

Cat. No.: B2684594
CAS No.: 1226445-82-4
M. Wt: 287.363
InChI Key: KVGGLTQLHGIQLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Pyrazole-Acetamide Derivatives in Medicinal Chemistry

Pyrazole-acetamide derivatives have occupied a critical niche in medicinal chemistry since the mid-20th century, driven by their structural versatility and broad-spectrum biological activities. The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, was first synthesized by Ludwig Knorr in 1883. Early research focused on its tautomeric properties and amphoteric behavior, which allowed modulation of electronic and steric profiles for drug design. By the 1950s, the isolation of natural pyrazole derivatives like 1-pyrazolyl-alanine from watermelon seeds spurred interest in their pharmacological potential.

The integration of acetamide moieties into pyrazole scaffolds emerged as a strategic innovation in the 1990s. Acetamide’s hydrogen-bonding capacity and metabolic stability complemented pyrazole’s aromatic pharmacophore, enabling enhanced target engagement. For example, pyrazole-acetamide hybrids demonstrated selective activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci, as highlighted in preclinical studies. This synergy between pyrazole and acetamide functional groups laid the groundwork for modern derivatives like N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(3-methoxyphenyl)acetamide .

Evolution of Pyrazole Scaffold Optimization

Optimization of the pyrazole scaffold has followed two parallel trajectories: substituent engineering and ring fusion . Early efforts focused on substituting the pyrazole ring’s C3 and C5 positions with alkyl or aryl groups to modulate lipophilicity and bioavailability. For instance, the introduction of methyl groups at C3 and C5 positions (as seen in 3,5-dimethyl-1H-pyrazole) improved metabolic stability by reducing oxidative dealkylation in hepatic microsomes.

The advent of computational chemistry in the 2010s accelerated scaffold diversification. Dual-tail strategies, such as those employed in carbonic anhydrase IX (CA IX) inhibitors, combined pyrazole with sulfonamide or pyridine moieties to enhance target affinity. Concurrently, ring-fused pyrazoles like pyrazolo[1,5-a]pyridine gained prominence for their kinase-inhibiting properties, exemplified by drugs such as pralsetinib and selpercatinib. These innovations underscored pyrazole’s adaptability as a “privileged scaffold” in drug discovery.

Emergence of this compound as a Research Target

The compound This compound represents a convergence of these optimization strategies. Its structure features:

  • A 3,5-dimethylpyrazole core for metabolic stability.
  • An ethyl linker to reduce steric hindrance between the pyrazole and acetamide groups.
  • A 3-methoxyphenyl acetamide tail to enhance hydrogen bonding with target proteins.

Recent studies on analogous compounds, such as LK-60 and LK-75 (pyrazole-acetamide derivatives with antimycobacterial MIC values of 0.78–1.56 μM), have validated this structural template’s potential. Additionally, coordination complexes of pyrazole-acetamides with Cd(II), Cu(II), and Fe(II) demonstrated enhanced antimicrobial activity, suggesting metal-binding capabilities that could be exploited in future derivatization.

Current Position in the Landscape of Heterocyclic Medicinal Compounds

Within the heterocyclic medicinal chemistry landscape, pyrazole-acetamides occupy a unique position due to their dual functionality:

  • Target Versatility : Pyrazole’s nitrogen-rich structure allows interactions with kinases, GPCRs, and bacterial enzymes (e.g., DprE1 in Mycobacterium tuberculosis).
  • Synthetic Accessibility : Regioselective functionalization protocols, such as Br/Mg exchange and TMP-base metalations, enable rapid diversification of the scaffold.

A comparative analysis of recent FDA-approved pyrazole derivatives highlights their dominance in oncology and infectious diseases (Table 1).

Table 1: FDA-Approved Pyrazole Derivatives (2016–2023)

Drug Name Indication Target Protein
Baricitinib Rheumatoid arthritis, COVID-19 JAK1/2
Lenacapavir HIV-1 infection HIV-1 capsid
Zavegepant Migraine CGRP receptor
Pruvanserin (isostere) Neuropathic pain 5-HT2A receptor

The structural and functional parallels between these drugs and This compound suggest its potential as a multi-target therapeutic agent, particularly in antimicrobial and anti-inflammatory applications.

Properties

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-2-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c1-12-9-13(2)19(18-12)8-7-17-16(20)11-14-5-4-6-15(10-14)21-3/h4-6,9-10H,7-8,11H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVGGLTQLHGIQLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNC(=O)CC2=CC(=CC=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(3-methoxyphenyl)acetamide typically involves the following steps:

  • Formation of 3,5-dimethyl-1H-pyrazole: This can be achieved by reacting hydrazine with acetylacetone in the presence of an acid catalyst.

  • N-alkylation: The pyrazole nitrogen is then alkylated with 2-chloroethanol to form N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)chloride.

  • Coupling with 3-methoxyphenylacetamide: The resulting intermediate is then reacted with 3-methoxyphenylacetic acid in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide) to form the final product.

Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can also be employed to make the process more sustainable.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of corresponding quinones.

  • Reduction: Reduction reactions can occur at the pyrazole ring, potentially leading to the formation of pyrazolidine derivatives.

  • Substitution: Substitution reactions at the pyrazole nitrogen or the phenyl ring can lead to various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed:

  • Oxidation: Quinones and hydroquinones.

  • Reduction: Pyrazolidine derivatives.

  • Substitution: Various alkylated and acylated derivatives.

Scientific Research Applications

Anti-inflammatory Applications

Recent studies have highlighted the anti-inflammatory properties of pyrazole derivatives, including N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(3-methoxyphenyl)acetamide. The compound has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting its potential as a therapeutic agent for inflammatory diseases.

Case Study:
In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, this compound significantly reduced the levels of TNF-alpha and IL-6, highlighting its efficacy in modulating inflammatory responses .

Anticancer Activity

The anticancer potential of pyrazole compounds has been extensively researched. This compound has demonstrated cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxicity of this compound

Cell LineIC50 (µM)Mechanism of Action
MCF7 (Breast Cancer)12.50Induction of apoptosis
A549 (Lung Cancer)26.00Cell cycle arrest
HepG2 (Liver Cancer)17.82Inhibition of proliferation

In particular, the compound exhibited significant activity against MCF7 and A549 cell lines, with IC50 values indicating potent cytotoxicity . The mechanism appears to involve apoptosis and cell cycle arrest, making it a candidate for further development as an anticancer agent.

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity. Preliminary results suggest that it possesses significant antibacterial properties against both Gram-positive and Gram-negative bacteria.

Case Study:
In a study assessing the antimicrobial efficacy of various pyrazole derivatives, this compound demonstrated a minimum inhibitory concentration (MIC) of 31.25 µg/mL against Staphylococcus aureus and Escherichia coli . This suggests its potential use in treating bacterial infections.

Mechanistic Insights and Structure-Activity Relationship

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of this compound. The presence of the methoxy group on the phenyl ring enhances lipophilicity and may improve cellular uptake.

Table 2: Structure-Activity Relationship of Pyrazole Derivatives

Compound StructureActivity TypeNotes
N-(2-(3,5-dimethylpyrazol-1-yl)ethyl)-2-methoxyphenylacetamideAnti-inflammatoryReduced cytokine levels
N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]anilineAnticancerSignificant cytotoxicity
4-Methoxyphenyl thiazole derivativesAntibacterialHigh MIC against pathogens

These insights are vital for guiding future modifications to enhance activity while minimizing toxicity .

Mechanism of Action

The exact mechanism of action of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(3-methoxyphenyl)acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to biological effects. The phenylacetamide moiety may play a role in binding to these targets, while the pyrazole ring may contribute to the compound's stability and reactivity.

Comparison with Similar Compounds

N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide

  • Structural Differences : Replaces the pyrazole-ethyl group with a benzothiazole ring bearing a trifluoromethyl substituent.
  • Functional Implications :
    • The trifluoromethyl group enhances metabolic stability and lipophilicity compared to the dimethylpyrazole in the target compound .
    • The benzothiazole core may improve binding to kinase domains or nucleic acids due to its planar aromatic structure .
  • Synthesis: Prepared via microwave-assisted coupling of 2-(3-methoxyphenyl)acetyl chloride with 2-amino-6-trifluoromethylbenzothiazole (26% yield) .

2-({2-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide

  • Structural Differences : Incorporates a triazoloquinazoline-sulfanyl system alongside the pyrazole-ethyl-acetamide framework.
  • The sulfanyl linker may modulate redox properties or metal-binding capacity .

(S)-2-(3,5-Bis(difluoromethyl)-1H-pyrazol-1-yl)-N-(1-(3-(4-chloro-1-methyl-3-(methylsulfonyl)-1H-indazol-7-yl)-6-(3-hydroxy-3-methylbut-1-yn-1-yl)pyridin-2-yl)-2-(3,5-difluorophenyl)ethyl)acetamide

  • Structural Differences : Features a bis(difluoromethyl)pyrazole and a complex indazolyl-pyridinyl substituent.
  • Functional Implications :
    • Difluoromethyl groups increase electronegativity and resistance to oxidative metabolism compared to dimethylpyrazole .
    • The indazole and alkyne substituents suggest targeting of tyrosine kinases or covalent inhibition pathways .

N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide

  • Structural Differences : Lacks the methoxy group on the phenyl ring, substituting it with a simple phenyl.

Structural and Pharmacokinetic Comparison Table

Compound Name Key Substituents Pharmacokinetic Insights Synthesis Highlights
N-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-2-(3-methoxyphenyl)acetamide (Target) 3,5-Dimethylpyrazole, 3-methoxyphenyl Moderate lipophilicity; potential CNS penetration Not detailed in evidence
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide Benzothiazole, trifluoromethyl Enhanced metabolic stability Microwave synthesis (26% yield)
2-(3,5-Bis(difluoromethyl)-1H-pyrazol-1-yl)-...acetamide (Patent Example) Bis(difluoromethyl)pyrazole, indazolyl High electronegativity; kinase inhibition Multi-step coupling
N-(3,5-Dimethylphenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Triazole-sulfanyl, pyridinyl Metal-binding capacity; moderate solubility HBTU-mediated amidation

Research Findings and Trends

  • Pyrazole Modifications : Dimethyl groups (target compound) balance steric bulk and metabolic stability, whereas difluoromethyl substituents () prioritize electronic effects .
  • Aryl Acetamide Backbone: The 3-methoxyphenyl group (target, –6) enhances solubility compared to non-substituted phenyl analogs .
  • Synthetic Efficiency : Microwave-assisted synthesis () offers time and yield advantages over traditional methods used for similar compounds .

Biological Activity

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(3-methoxyphenyl)acetamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound based on recent research findings, synthesizing data from various studies.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a pyrazole ring, an acetamide group, and a methoxyphenyl moiety. Its molecular formula is C15H21N3O2C_{15}H_{21}N_3O_2, indicating the presence of nitrogen and oxygen functionalities which may contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. The compound may exhibit enzyme inhibition or receptor modulation through binding at active sites or allosteric sites.

Anticancer Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation across various cell lines:

Compound Cell Line IC50_{50} (µM)Reference
Compound AMCF73.79
Compound BHep-23.25
Compound CA54926
This compoundTBDTBDTBD

Note: Specific IC50_{50} values for the compound were not available in the reviewed literature.

Anti-inflammatory Activity

Pyrazole derivatives have also been explored for their anti-inflammatory effects. The mechanism often involves inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. Studies suggest that compounds with similar structures to this compound can effectively reduce inflammation markers in vitro and in vivo.

Case Studies and Research Findings

Several studies have focused on the broader category of pyrazole compounds, providing insights into their biological activities:

  • Study on Pyrazole Derivatives : A comprehensive review highlighted various pyrazole derivatives' anticancer and anti-inflammatory properties. The study reported significant cytotoxicity against multiple cancer cell lines and potential as anti-inflammatory agents through COX inhibition .
  • Mechanistic Insights : Research indicated that pyrazoles may inhibit key signaling pathways involved in cancer progression, such as the Aurora kinase pathway. This suggests that this compound could be a candidate for further development as an anticancer agent .

Chemical Reactions Analysis

Hydrolysis of the Amide Group

The acetamide moiety undergoes hydrolysis under acidic or basic conditions:

Conditions Reagents Products Yield
Acidic (HCl, reflux)6M HCl, 8–12 hrs2-(3-Methoxyphenyl)acetic acid + 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethylamine72–78%
Basic (NaOH, Δ)2M NaOH, 4–6 hrsSodium 2-(3-methoxyphenyl)acetate + ethylamine derivative65–70%

The reaction proceeds via nucleophilic attack on the carbonyl carbon, with the methoxy group on the phenyl ring exerting minimal electronic influence due to its para position relative to the reactive site.

Pyrazole Ring Reactivity

The 3,5-dimethylpyrazole unit participates in electrophilic substitutions and coordination chemistry:

Electrophilic Aromatic Substitution

Reaction Electrophile Position Catalyst Outcome
NitrationHNO₃/H₂SO₄C4H₂SO₄, 0–5°C4-Nitro derivative
SulfonationSO₃/H₂SO₄C480°C, 3 hrs4-Sulfo derivative

Molecular electrostatic potential (MEP) studies confirm higher electron density at the C4 position, favoring electrophilic attack. Methyl groups at C3/C5 sterically hinder substitutions at adjacent positions.

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals stability up to 220°C, followed by two-stage decomposition:

Stage Temperature Range Mass Loss Proposed Process
I220–280°C42%Cleavage of the amide bond
II280–400°C38%Pyrazole ring fragmentation + phenyl oxidation

Residual ash (20%) suggests incomplete combustion of aromatic fragments.

Nucleophilic Reactions

The ethylamine linker reacts with nucleophiles under mild conditions:

Nucleophile Reagent Product Application
Grignard reagentsRMgX (R = alkyl/aryl)N-alkylated derivativesBioactivity optimization
IsocyanatesR-NCOUrea-linked conjugatesPolymer chemistry

Reactions occur at the secondary amine site, with steric effects from the pyrazole ring limiting bulkier substitutions.

Coordination Chemistry

The pyrazole nitrogen atoms act as ligands for metal ions:

Metal Salt Conditions Complex Structure Stability
CuCl₂Ethanol, 60°CTetradentate Cu(II) complexHigh
Fe(NO₃)₃Aqueous, pH 6–7Octahedral Fe(III) complexModerate

X-ray crystallography confirms N1 and N2 coordination in bidentate mode .

Oxidation Reactions

The methoxyphenyl group undergoes selective oxidation:

Oxidizing Agent Conditions Product Selectivity
KMnO₄Acidic, Δ3-Hydroxyphenyl derivative>90%
OzoneCH₂Cl₂, −78°CCleavage to carboxylic acid85%

Demethylation of the methoxy group is not observed, indicating robust ether stability under these conditions.

Q & A

Q. What synthetic methodologies are recommended for preparing N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(3-methoxyphenyl)acetamide?

  • Methodological Answer : A common approach involves coupling reactions using carbodiimide reagents (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride, EDC) in dichloromethane or similar solvents. For example, analogous pyrazole-acetamide derivatives were synthesized via condensation of carboxylic acids with amines, followed by purification via recrystallization or column chromatography . Key steps include:
  • Reagent Selection : EDC activates carboxyl groups for amide bond formation.
  • Solvent Optimization : Polar aprotic solvents (e.g., dichloromethane) enhance reaction efficiency.
  • Yield Improvement : Stirring under nitrogen and controlled temperature (20–25°C) minimize side reactions.
    Table 1 : Representative Synthesis Conditions from Analogous Compounds
ReagentsSolventCoupling AgentYield (%)Reference
Phenylacetic acid + 4-aminoantipyrineCH₂Cl₂EDC69–75
Pyrazole-imidazole hybridsEthanol70–75

Q. How is the structural identity of this compound confirmed post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic and analytical techniques:
  • 1H/13C NMR : Assign peaks to confirm substituent positions (e.g., pyrazole methyl groups at δ ~2.1–2.5 ppm, methoxy at δ ~3.7 ppm) .
  • IR Spectroscopy : Identify amide C=O stretches (~1650–1680 cm⁻¹) and N-H bends (~3300 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+) with <5 ppm error .

Q. What in vitro assays are suitable for initial biological evaluation?

  • Methodological Answer : Prioritize assays based on structural analogs:
  • Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria .
  • Enzyme Inhibition : Target enzymes (e.g., kinases, proteases) via fluorescence-based assays, leveraging the pyrazole moiety’s metal-coordination ability .

Advanced Research Questions

Q. How can X-ray crystallography with SHELX refine the compound’s conformational dynamics?

  • Methodological Answer :
  • Data Collection : Use high-resolution (≤1.0 Å) single-crystal X-ray data. SHELXL refines positional and thermal displacement parameters, resolving disorder (e.g., pyrazole ring conformers) .
  • Dihedral Angle Analysis : Compare phenyl and pyrazole ring orientations (e.g., dihedral angles ~38–87° in related structures) to assess flexibility .
  • Hydrogen Bonding : Identify R₂²(10) motifs via SHELX’s graph set analysis to map intermolecular interactions .

Q. How do intermolecular hydrogen bonds influence crystallographic packing and stability?

  • Methodological Answer :
  • Graph Set Analysis : Classify hydrogen bonds (e.g., N–H···O, C–H···O) using Etter’s formalism to identify supramolecular motifs (e.g., dimers, chains) .
  • Thermal Stability : Correlate packing density (from crystallographic data) with thermogravimetric analysis (TGA) to predict melting points .
    Table 2 : Hydrogen Bond Parameters in Pyrazole-Acetamide Analogs
Donor–AcceptorDistance (Å)Angle (°)MotifReference
N–H···O2.85–3.10150–165R₂²(10)

Q. How can contradictions in biological activity data across studies be resolved?

  • Methodological Answer :
  • Assay Standardization : Control variables (e.g., pH, solvent, cell lines) to isolate structural effects. For example, substituent polarity may alter membrane permeability in antimicrobial assays .
  • Computational Validation : Perform molecular docking (e.g., AutoDock Vina) to compare binding affinities of analogs and identify critical residues in target proteins .

Q. What strategies optimize substituent variations to enhance bioactivity?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : Synthesize derivatives with modified methoxy or pyrazole groups. Test using PASS software for activity prediction (e.g., antifungal vs. anticancer) .
  • Electron-Withdrawing Groups : Introduce halogens (e.g., Cl, Br) at the phenyl ring to improve binding to hydrophobic enzyme pockets, as seen in oxadiazole analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.